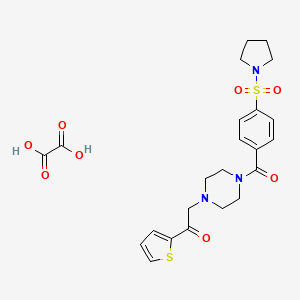

2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Description

This compound is a piperazine-based oxalate salt featuring a pyrrolidinylsulfonyl-substituted benzoyl group and a thiophen-2-yl ethanone moiety. The oxalate counterion likely improves solubility and bioavailability.

Properties

IUPAC Name |

oxalic acid;2-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2.C2H2O4/c25-19(20-4-3-15-29-20)16-22-11-13-23(14-12-22)21(26)17-5-7-18(8-6-17)30(27,28)24-9-1-2-10-24;3-1(4)2(5)6/h3-8,15H,1-2,9-14,16H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEUHTWKQPOLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC(=O)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrrolidin-1-ylsulfonylbenzoyl intermediate, followed by its reaction with piperazine and subsequent coupling with thiophene-2-yl ethanone. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.

Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of piperazine derivatives with sulfonyl and aryl/heteroaryl substituents. Key structural analogs include:

Key Structural Differences :

- Sulfonyl Groups: The target compound’s pyrrolidinylsulfonyl group contrasts with JJC8-088’s bis(fluorophenyl)sulfonyl and 7e/7f’s aryl-sulfonyl groups.

- Heterocyclic Moieties: The thiophen-2-yl ethanone group distinguishes it from tetrazole-thioethanone (7e–7f) and pyridyl/indole derivatives (3a–m, –6). Thiophene’s electron-rich nature may enhance interactions with hydrophobic binding pockets .

- Counterion Effects : Unlike neutral analogs (7e–7f), the oxalate salt mirrors JJC8-088’s formulation, likely enhancing aqueous solubility for in vivo applications .

Pharmacological and Physicochemical Properties

- Antiproliferative Activity: Compounds 7e–7f (tetrazole-thioethanones) showed moderate activity against cancer cell lines, attributed to sulfonyl-piperazine’s electron-withdrawing effects and tetrazole’s bioisosteric mimicry of carboxylic acids .

- CNS Targeting : JJC8-088 and MK41’s trifluoromethyl/fluorophenyl groups enhance blood-brain barrier penetration, a trait the target compound may share due to its thiophene and pyrrolidinylsulfonyl motifs .

- Antifungal Activity: APEHQ’s piperazine-ethanone-metal complexes exhibited improved antifungal efficacy over the ligand alone, highlighting the role of piperazine in chelation . The target compound’s oxalate salt may similarly interact with metal ions, though this remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.